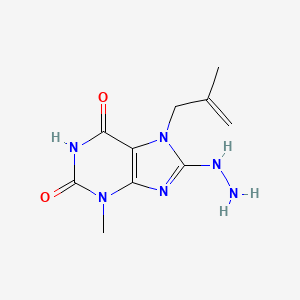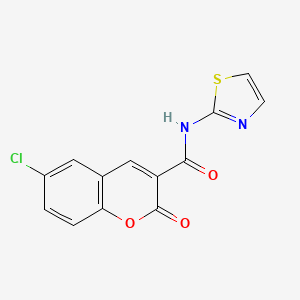![molecular formula C10H10BrN3O B6531350 3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole CAS No. 1479093-59-8](/img/structure/B6531350.png)
3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole” is a complex organic molecule that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group at the 4-position and a 2-bromophenoxy)methyl group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The bromophenoxy group would be attached to one carbon of the triazole ring, and a methyl group would be attached to another carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a bromine atom could make the compound relatively heavy and potentially reactive .科学的研究の応用
Triazole has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst, and as a pharmaceutical intermediate. It has also been used as a ligand in coordination chemistry, as a reagent in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of organic compounds. In addition, it has been used as an inhibitor of enzymes and as an inhibitor of the growth of cancer cells.
作用機序
Triazole has been shown to act as an inhibitor of enzymes, such as cytochrome P450, and as an inhibitor of the growth of cancer cells. It has been proposed that Triazole inhibits the activity of enzymes by forming a covalent bond with the enzyme’s active site. This covalent bond prevents the enzyme from binding to its substrate and thus inhibits its activity. In addition, Triazole has been shown to inhibit the growth of cancer cells by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects
Triazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to inhibit the growth of cancer cells. In addition, it has been shown to reduce the levels of cholesterol and triglycerides in the blood, to reduce inflammation, and to reduce the risk of cardiovascular disease. It has also been shown to reduce the risk of developing certain types of cancer and to reduce the risk of developing type 2 diabetes.
実験室実験の利点と制限
Triazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of scientific research applications. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of compounds on biological systems. However, there are also some limitations to using Triazole in laboratory experiments. It is toxic and can cause skin irritation, and it has been known to cause eye irritation.
将来の方向性
There are a number of potential future directions for the use of Triazole. It could be used in the development of new pharmaceuticals, as an inhibitor of enzymes, or as an inhibitor of the growth of cancer cells. It could also be used in the development of new catalysts or as a reagent in the synthesis of organic compounds. In addition, it could be used in the development of new materials, such as polymers, or as a reagent in the synthesis of heterocyclic compounds. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry or nuclear magnetic resonance spectroscopy.
合成法
Triazole can be synthesized from a variety of starting materials, including 2-bromobenzophenone, 4-methyl-4H-1,2,4-triazole, and sodium bromide. The synthesis involves the reaction of 2-bromobenzophenone with 4-methyl-4H-1,2,4-triazole and sodium bromide in aqueous solution. The reaction occurs in two steps, with the first step involving the formation of an intermediate compound, 2-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole, which then undergoes a second reaction to form the final product, Triazole.
Safety and Hazards
特性
IUPAC Name |
3-[(2-bromophenoxy)methyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-14-7-12-13-10(14)6-15-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUQTEYAOYUWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,6-difluorophenyl)methyl]-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide](/img/structure/B6531268.png)
![N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531269.png)
![3-[2,4-dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide](/img/structure/B6531281.png)
![ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B6531289.png)
![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)
![[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B6531300.png)


![2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6531320.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531353.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6531381.png)
![8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6531389.png)